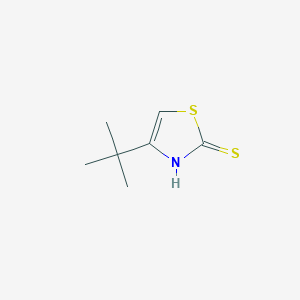

4-Tert-butylthiazole-2-thiol

Description

Overview of Thiazole (B1198619) Core Structure and its Significance in Heterocyclic Chemistry

The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom at positions 1 and 3, respectively. encyclopedia.pubanalis.com.my Its molecular formula is C₃H₃NS. numberanalytics.comtandfonline.com This unique arrangement of heteroatoms imparts distinct physical and chemical properties, making it a versatile scaffold in organic chemistry. numberanalytics.com The thiazole ring is planar and aromatic, a result of the delocalization of six π-electrons, which contributes to its stability. numberanalytics.comkuey.net This aromaticity is evidenced by the chemical shifts of its ring protons in proton NMR spectroscopy, which typically fall between 7.27 and 8.77 ppm. encyclopedia.pubanalis.com.mykuey.net

The presence of both a sulfur and a nitrogen atom makes the thiazole ring an interesting building block for a wide array of functionalized molecules. numberanalytics.com It is structurally related to other five-membered heterocycles like imidazole (B134444) and oxazole, where the sulfur atom is replaced by a nitrogen or oxygen atom, respectively. neliti.com The thiazole nucleus is a fundamental component in numerous synthetic compounds and natural products, demonstrating a broad spectrum of applications. neliti.com

Historical Context and Evolution of Thiazole Chemistry

The study of thiazole chemistry dates back to the late 19th century, with the first synthesis of a thiazole derivative being a landmark event. numberanalytics.comtandfonline.com The German chemist Arthur Hantzsch is credited with the discovery and pioneering work on thiazole synthesis in 1887. analis.com.mytandfonline.com The most prominent method for synthesizing thiazoles, the Hantzsch thiazole synthesis, involves the condensation reaction between an α-haloketone and a thioamide. analis.com.mywikipedia.org This foundational reaction has been modified and expanded upon over the decades, leading to a plethora of synthetic routes to diverse thiazole derivatives. nih.gov

Early research laid the groundwork for understanding the reactivity and properties of the thiazole ring. Over the years, the field has evolved significantly, driven by the discovery of thiazole-containing natural products and the development of new synthetic methodologies. e-bookshelf.de The continuous interest in thiazole chemistry is reflected in the ever-growing number of publications and the development of more efficient and environmentally friendly synthetic approaches, including catalytic methods and green chemistry protocols. numberanalytics.com

Role of Thiazoles in Natural Products and Biomolecules

The thiazole ring is a recurring motif in a variety of natural products and biologically significant molecules. neliti.comwikipedia.org Perhaps the most well-known example is Vitamin B1 (thiamine), which contains a thiazole ring and plays a crucial role in metabolism. wikipedia.orgresearchgate.netresearchgate.net Thiazoles are also found in a range of other natural compounds, including peptides, alkaloids, and metabolites, many of which are sourced from marine organisms. acs.orgmdpi.com

Notable examples of thiazole-containing natural products with significant biological activities include:

Bleomycin: An anticancer drug. wikipedia.org

Epothilone: A class of anticancer agents. wikipedia.org

Luciferin: The chemical responsible for the bioluminescence of fireflies. wikipedia.org

The presence of the thiazole moiety in these molecules is often critical to their biological function, highlighting the importance of this heterocycle in the chemistry of life. neliti.comresearchgate.net

Current Research Landscape for Thiazole Derivatives

The research landscape for thiazole derivatives remains vibrant and expansive, with applications spanning medicinal chemistry, materials science, and agriculture. kuey.netacs.org In the pharmaceutical industry, thiazole derivatives are investigated for a wide range of therapeutic activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. kuey.netijpsjournal.com A significant number of FDA-approved drugs contain a thiazole ring, underscoring its importance as a "privileged scaffold" in drug design. encyclopedia.pubacs.org

Current research focuses on several key areas:

Development of Novel Synthetic Methods: Creating more efficient, selective, and sustainable ways to synthesize functionalized thiazoles. numberanalytics.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the thiazole scaffold to understand how structural changes affect biological activity, which is crucial for designing more potent and selective drugs. kuey.net

Hybrid Molecules: Fusing the thiazole ring with other bioactive heterocyclic moieties to create hybrid compounds with enhanced or novel pharmacological profiles. mdpi.com

Materials Science: Exploring the use of thiazole derivatives in the development of dyes, fungicides, and other functional materials. wikipedia.org

The versatility of the thiazole ring ensures that it will continue to be a focal point of research for years to come. kuey.net

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS2/c1-7(2,3)5-4-10-6(9)8-5/h4H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORVDQSPQDOFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356436 | |

| Record name | 4-tert-butylthiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2180-05-4 | |

| Record name | 4-tert-butylthiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-1,3-thiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Tert Butylthiazole 2 Thiol and Its Derivatives

General Strategies for Thiazole (B1198619) Ring Construction

The synthesis of the thiazole ring is a cornerstone of heterocyclic chemistry, with several reliable methods having been established over more than a century. These strategies are broadly applicable and can be adapted for a wide range of substituted thiazoles.

Condensation Reactions in Thiazole Synthesis

The most prominent and widely utilized method for thiazole synthesis is the Hantzsch thiazole synthesis, first described in 1887. orgsyn.org This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or a related thiourea (B124793) derivative. orgsyn.orgprepchem.com The versatility of this method allows for the preparation of thiazoles with various substituents at the 2, 4, and 5 positions. orgsyn.org The reaction typically proceeds by initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. beilstein-journals.org The reaction conditions can be modulated, with some syntheses proceeding at room temperature in solvents like ethanol, while others may require heating or the use of catalysts. prepchem.com

A variety of catalysts, including copper silicate (B1173343) and silica-supported tungstosilisic acid, have been employed to improve reaction rates and yields, often under greener, more environmentally benign conditions. prepchem.comchembuyersguide.com For instance, the reaction of substituted phenacyl bromides with thiourea can be efficiently catalyzed by copper silicate in refluxing ethanol. prepchem.com Similarly, glycerin has been used as a recyclable, catalyst-free reaction medium for the condensation of α-bromoketones with thiourea and thioamides.

Table 1: Examples of Hantzsch Thiazole Synthesis Conditions

| α-Haloketone | Sulfur Source | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Substituted Phenacyl Bromide | Thiourea | Copper Silicate / Ethanol | Reflux, 78°C | 4-Substituted-2-aminothiazole | Excellent | prepchem.com |

| 2-Bromo-1-phenylethanone | Thiourea | Glycerin | Room Temp, 1 hr | 4-Phenylthiazol-2-amine | Excellent | |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica Supported Tungstosilisic Acid / Ethanol | Ultrasonic Irradiation | Substituted Hantzsch Thiazole | 79-90 | chembuyersguide.com |

Ring Assembly from Acyclic Precursors

Thiazole rings can also be constructed from acyclic precursors through multicomponent reactions. These methods offer the advantage of building molecular complexity in a single step from simple starting materials. A copper-catalyzed [3+1+1]-type condensation reaction has been developed, which utilizes oximes, anhydrides, and potassium thiocyanate (B1210189) to form thiazoles under mild, redox-neutral conditions. Another approach involves the reaction of dithiocarbamates with α-halocarbonyl compounds in water, which serves as a green solvent. tum.de The reaction of α-aminonitriles with reagents like carbon disulfide, known as the Cook-Heilbron synthesis, provides a route to 5-aminothiazoles. nist.gov

Utilization of Thioamides and Thiosemicarbazides

Thioamides are fundamental building blocks in thiazole synthesis, most notably in the Hantzsch reaction where they provide the N-C-S fragment of the ring. prepchem.combeilstein-journals.org The reaction's scope is broad, accommodating both electron-donating and electron-withdrawing groups on the thioamide. orgsyn.org Thiosemicarbazides can also be employed in a similar fashion. For example, reacting thiosemicarbazide (B42300) with α-haloketones can yield 2-hydrazinothiazole derivatives. tum.de Furthermore, reacting thiosemicarbazones with various reagents under different conditions can lead to a diverse array of thiazole derivatives. solubilityofthings.com

Direct Synthesis Approaches for 4-Tert-butylthiazole-2-thiol

While general methods provide a framework, specific strategies have been developed for the synthesis of functionalized thiazoles, including those bearing a tert-butyl group and a thiol substituent.

The most direct and logical approach to synthesizing this compound is via the Hantzsch condensation. This would involve the reaction of an α-haloketone bearing a tert-butyl group, specifically 1-bromo-3,3-dimethyl-2-butanone (bromomethyl tert-butyl ketone), with a suitable sulfur-containing nucleophile. nih.gov Reaction with ammonium (B1175870) dithiocarbamate, formed in situ from ammonia (B1221849) and carbon disulfide, would directly yield the target this compound. Alternatively, reaction with thiourea would produce 2-amino-4-tert-butylthiazole, which can then be converted to the thiol derivative in subsequent steps. The precursor, 1-bromo-3,3-dimethyl-2-butanone, is accessible through the bromination of 3,3-dimethyl-2-butanone (pinacolone). nih.gov

Lawesson's Reagent-Mediated Thionation–Cyclization of Functionalized Enamides

Lawesson's reagent is a powerful thionating agent used to convert carbonyl compounds into thiocarbonyls, and it has found application in the synthesis of sulfur-containing heterocycles like thiazoles. An efficient route to substituted thiazoles involves the chemoselective thionation-cyclization of functionalized enamides mediated by Lawesson's reagent. tum.de In a relevant study, a functionalized enamide bearing a tert-butyl carboxylate group was treated with Lawesson's reagent in refluxing toluene. This one-step procedure resulted in both thionation of an amide carbonyl and subsequent intramolecular cyclization to furnish the corresponding tert-butyl thiazole-4-carboxylate in good yield. tum.de This demonstrates the utility of Lawesson's reagent in constructing highly functionalized thiazole rings containing a tert-butyl moiety.

Table 2: Synthesis of a Thiazole Derivative using Lawesson's Reagent

| Enamide Precursor | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Enamide tert-butyl carboxylate (3e) | Lawesson's Reagent (2 equiv.) | Toluene, Reflux, 2h | tert-Butyl 2-phenyl-5-(p-tolyl)thiazole-4-carboxylate (8e) | 75 | tum.de |

Reduction Reactions Leading to Thiol Derivatives

Thiazole-2-thiol derivatives can be prepared from their corresponding disulfide precursors through reduction. Thiazole disulfides can, in turn, be synthesized via oxidation of the corresponding thiols. A common method for the reduction of a disulfide bond to two thiol groups involves the use of sodium dithionite (B78146) (Na₂S₂O₄). fda.gov In a typical procedure, the thiazole disulfide is suspended in an acetone-water mixture and treated with sodium dithionite. The reaction proceeds at room temperature, leading to the formation of the mercaptothiazole (the thiol tautomer). fda.gov This method is effective for generating thiazole thiols from stable disulfide precursors. The resulting thiol is often used immediately in subsequent reaction steps due to its potential for re-oxidation. fda.gov This reductive cleavage is a key step in protocols that utilize disulfide-linked intermediates for the synthesis of more complex molecules. fda.gov

Derivatization and Functionalization Strategies of the Thiazole Scaffold

The inherent reactivity of the thiazole ring and its substituents allows for a wide array of chemical modifications. These modifications are crucial for tuning the molecule's properties for specific applications.

Introduction of Ester, N-Substituted Carboxamide, and Peptide Functionalities

The functionalization of the 4-tert-butylthiazole (B3354706) scaffold by introducing ester, N-substituted carboxamide, and peptide moieties significantly broadens its chemical diversity and potential utility. An efficient method to achieve this involves the use of highly functionalized enamide precursors. researchgate.net These precursors can be generated through the nucleophilic ring-opening of 2-phenyl/(2-thienyl)-4-[bis(methylthio)/(methylthio)(het)arylmethylene]-5-oxazolones. This reaction can be carried out with various nucleophiles, including alkoxides, primary aromatic/aliphatic amines, or amino acid esters, which directly lead to the incorporation of ester, N-substituted carboxamide, or peptide functionalities, respectively, at the 4-position of the resulting thiazole. researchgate.net

A subsequent chemoselective thionation-cyclization of these functionalized enamides, mediated by Lawesson's reagent, yields the desired 2,4,5-trisubstituted thiazoles. researchgate.net For instance, the reaction of an enamide tert-butyl carboxylate has been shown to proceed smoothly to yield the corresponding tert-butyl thiazole-4-carboxylate in good yields (75%). researchgate.net This one-step cyclization is a powerful tool for creating a library of thiazole derivatives with diverse functionalities.

Furthermore, peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are instrumental in linking pre-formed thiazole-containing fragments with other molecular scaffolds. For example, a carboxamide coupling can be achieved by linking an isoquinoline (B145761) moiety to a carboxamide group, which is part of a larger structure containing a 4-tert-butylthiazole ring. vulcanchem.com

| Precursor/Reagent | Functionality Introduced | Reference |

| Alkoxides | Ester | researchgate.net |

| Primary Aromatic/Aliphatic Amines | N-Substituted Carboxamide | researchgate.net |

| Amino Acid Esters | Peptide | researchgate.net |

| HATU | Carboxamide Linkage | vulcanchem.com |

Synthesis of N-Heterocyclic Carbene (NHC) Adducts from 4-Tert-butylthiazole Precursors

N-Heterocyclic carbenes (NHCs) are a significant class of organic compounds used as ligands in organometallic chemistry and as organocatalysts. rsc.orgmit.edu The synthesis of NHC adducts from thiazole precursors, including those with a tert-butyl substituent, opens up new avenues in catalysis and material science.

The general synthesis of free NHCs often involves the deprotonation of the corresponding azolium salt (e.g., imidazolium (B1220033) or thiazolium salt) using a strong base. mit.edu While the direct synthesis of NHCs from this compound is not explicitly detailed, the principles of NHC synthesis can be applied to appropriately modified 4-tert-butylthiazole precursors. For instance, lithiated 4-tert-butylthiazole has been reported as a precursor in the formation of metal complexes. mdpi.com

A notable class of NHC adducts are those formed with carbodiimides (CDIs), resulting in zwitterionic amidinate-like structures. rsc.orgmit.edu The properties of these NHC-CDI adducts are highly tunable based on the substituents on both the NHC and CDI scaffolds. rsc.org The stability of these adducts is influenced by the substituents on the carbodiimide (B86325) nitrogens, while the NHC substituents affect the solid-state configuration. rsc.org The modular nature of both components allows for the creation of a wide range of adducts with tailored properties. mit.edu

| NHC Precursor Type | Key Reaction | Resulting Structure | Reference |

| Azolium Salt | Deprotonation | Free NHC | mit.edu |

| Lithiated 4-tert-butylthiazole | Metalation | Metal-NHC Complex | mdpi.com |

| NHC and Carbodiimide | Adduct Formation | Zwitterionic Amidinate-like Structure | rsc.orgmit.edu |

Formation of Thiourea Derivatives Utilizing Thiazole Building Blocks

Thiourea derivatives are a versatile class of compounds with a broad spectrum of applications. The incorporation of a thiazole moiety, such as 4-tert-butylthiazole, into a thiourea structure can lead to novel compounds with interesting biological and chemical properties.

A common method for synthesizing thiourea derivatives is the reaction of an isothiocyanate with an amine. mdpi.com This reaction is generally straightforward and can produce high yields of N,N'-disubstituted thioureas. mdpi.com For example, 2-aminothiazole (B372263) derivatives can react with isothiocyanates to form the corresponding thiourea derivatives. nih.gov In one instance, substituted 2-amino-4-arylthiazoles were reacted with 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate to synthesize glucose-conjugated thioureas containing a thiazole ring. nih.gov

The synthesis of the initial 2-aminothiazole building block can be achieved through the reaction of a substituted acetophenone (B1666503) with thiourea in the presence of iodine. nih.gov This Hantzsch-type synthesis provides the core aminothiazole structure, which can then be further functionalized.

Another approach involves the reaction of an amine with carbon disulfide, which can lead to the formation of both symmetrical and unsymmetrical thiourea derivatives. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Aminothiazole Derivative | Isothiocyanate | Thiazolyl-thiourea | mdpi.comnih.gov |

| Substituted Acetophenone | Thiourea | 2-Aminothiazole | nih.gov |

| Amine | Carbon Disulfide | Thiourea | organic-chemistry.org |

Advanced Synthetic Techniques and Stereochemical Control

To enhance the efficiency and selectivity of reactions involving this compound and its derivatives, advanced synthetic strategies are employed. These techniques focus on controlling the chemo- and regioselectivity of reactions, as well as optimizing yields and ensuring the purity of the final products.

Chemo-selective and Regioselective Synthesis

Chemo- and regioselectivity are critical in the synthesis of complex molecules to ensure that the desired isomers are formed. In the context of thiazole synthesis, several methods have been developed to control the outcome of reactions.

A base-promoted, regioselective synthesis of substituted thiazoles can be achieved through the cyclization reaction between dithioates and active methylene (B1212753) isocyanides. rsc.org This method allows for the diversity-oriented synthesis of 2,5- and 4,5-disubstituted thiazoles under mild, metal-free conditions. rsc.org

Another example of regioselective synthesis is the reaction of α-bromo-1,3-diketones with thioamides. This reaction proceeds via the initial displacement of the bromine by the sulfur of the thioamide, followed by a nucleophilic addition of the imine nitrogen to the less sterically hindered carbonyl carbon, leading to the formation of 5-acylfunctionalized thiazoles. nih.gov

Furthermore, chemo- and stereoselective synthesis of thiazoles has been reported from the reaction of thioamides with pent-1-en-4-yn-3-ol derivatives in the presence of a calcium catalyst. nih.gov This reaction demonstrates selectivity for the alkyne over the alkene functionality and results in a time-dependent formation of kinetic and thermodynamic products with specific stereochemistry. nih.gov The proposed mechanism involves the formation of an allene (B1206475) intermediate followed by a regioselective 5-exo dig cyclization. nih.gov

Considerations for Yield Optimization and Purity

Optimizing reaction yields and ensuring the purity of the final product are paramount in chemical synthesis. Several factors can influence these outcomes.

In the synthesis of thiadiazole derivatives, which share structural similarities with thiazoles, it was found that the choice of substituents can significantly impact reaction yields and biological activity. For instance, the introduction of bulky groups like tert-butyl on the 2-position of a thiadiazole series was not well-tolerated, suggesting steric hindrance. nih.gov The final compounds were often synthesized via nucleophilic substitution and purified by standard chromatographic techniques. nih.gov

Reaction conditions such as solvent, temperature, and the use of catalysts play a crucial role in yield optimization. For example, in the synthesis of 2,4- and 2,5-disubstituted 1,3-thiazoles, a study found that using potassium carbonate (K2CO3) in dimethylformamide (DMF) gave the best results. organic-chemistry.org

For derivatization reactions, such as silylation, it is recommended to use an excess of the derivatizing reagent, typically a 2:1 molar ratio to the active hydrogens, to drive the reaction to completion. The presence of moisture can be detrimental, potentially slowing down or stopping the reaction and decomposing reagents and products. Therefore, maintaining anhydrous conditions is crucial for high yields and purity.

Reactivity Profiles and Mechanistic Investigations of 4 Tert Butylthiazole 2 Thiol

Tautomerism Studies of the Thiazole-2-thiol Moiety

The thiazole-2-thiol core of the molecule is subject to thione-thiol tautomerism, a phenomenon that significantly influences its reactivity and spectroscopic properties. This equilibrium involves the migration of a proton between the sulfur and nitrogen atoms of the thiazole (B1198619) ring.

Thione-Thiol Tautomeric Equilibrium Analysis

The equilibrium between the thione and thiol forms of thiazole-2-thiol derivatives is a dynamic process influenced by various factors, including solvent polarity and the electronic nature of substituents. researchgate.net In the gas phase, theoretical calculations, such as those using B3LYP/6-31G(d,p) level of theory, have shown that the thione form is generally the more stable tautomer for 1,2,4-triazole-3-thione and its derivatives. nih.gov This preference for the thione form is often observed in the condensed phase and in solutions as well.

The position of the tautomeric equilibrium can be quantitatively assessed. For instance, in a study of simple thioamides, the thioamide/imidothiol (thione/thiol) ratios were determined using the basicity method, revealing a significant predominance of the thione form. scispace.com The relative stability of the tautomers can be rationalized by considering electronic effects; the thione form often benefits from greater resonance stabilization. scispace.com

Spectroscopic Evidence for Tautomeric Forms

Spectroscopic methods provide direct evidence for the existence of both thione and thiol tautomers in equilibrium. Infrared (IR) spectroscopy is a powerful tool for distinguishing between the two forms. The thione form exhibits a characteristic C=S stretching vibration, while the thiol form shows a distinct S-H stretching band. scispace.com

UV-Visible spectroscopy also reveals the presence of different tautomers. The electronic transitions associated with the thione and thiol chromophores occur at different wavelengths. For example, the UV spectrum of a 1,2,4-triazole-3-thione derivative showed distinct absorption bands that could be attributed to the π→π* and n→π* transitions of the thione group, which differ from the expected absorptions of the thiol form.

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable technique. In a study of gemcitabine, which contains a similar heterocyclic core, ¹³C-NMR provided clear evidence for keto-enol tautomerism by showing distinct signals for the ketonic carbon and the enolic carbon. mdpi.com Similarly, for thiazole-2-thiol derivatives, distinct NMR signals for the protons and carbons in the vicinity of the tautomerizing moiety can be used to identify and quantify the different forms present in solution. The chemical shifts of these nuclei are sensitive to the electronic environment, which changes significantly between the thione and thiol forms.

Nucleophilic and Electrophilic Reactivity at the Thiol and Ring Positions

The dual nucleophilic and electrophilic nature of 4-tert-butylthiazole-2-thiol contributes to its versatile reactivity, allowing it to participate in a wide range of chemical transformations.

Thiolate Anion Reactivity: Nucleophilic Substitution (S(_N)2) Reactions

Deprotonation of the thiol group in this compound generates a potent thiolate anion, which is a strong nucleophile. This anion readily participates in bimolecular nucleophilic substitution (S(_N)2) reactions. researchgate.net The S(_N)2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic center, and the leaving group departs simultaneously. libretexts.org

The rate of an S(_N)2 reaction is dependent on the concentration of both the nucleophile and the electrophile. pressbooks.pub The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the electrophilic carbon. masterorganicchemistry.com The steric hindrance around the electrophilic carbon plays a crucial role, with methyl and primary alkyl halides being the most reactive substrates. pressbooks.pub

In the context of 4-tert-butylthiazole-2-thiolate, the nucleophilic sulfur can attack a variety of electrophiles. For instance, it can react with alkyl halides to form new carbon-sulfur bonds. evitachem.com A general example of such a reaction is the synthesis of 2-(4-tert-butylthiazol-2-ylthio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone, where this compound acts as the nucleophile. google.com

Addition Reactions with Unsaturated Phosphorus(V) Electrophiles

The thiolate anion derived from this compound can also undergo addition reactions with unsaturated electrophiles. A notable class of such electrophiles are vinyl- and ethynyl (B1212043) phosphorus(V) compounds. nih.gov These reactions are of significant interest for applications in bioconjugation, particularly for the modification of cysteine residues in proteins. rsc.org

The reactivity of these phosphorus(V) electrophiles towards thiols is influenced by the substituents on the phosphorus atom and the nature of the unsaturated group (vinyl vs. ethynyl). nih.gov Ethynylphosphonothiolates have been shown to be highly reactive. nih.gov Theoretical studies using Density Functional Theory (DFT) have provided insights into the reaction mechanism, highlighting the role of hyperconjugation in stabilizing the intermediate formed upon thiol addition. nih.govrsc.org This stabilization influences both the reactivity and the stereoselectivity of the addition. rsc.org

The general mechanism involves the nucleophilic attack of the thiolate on the β-carbon of the unsaturated system, leading to the formation of a carbanionic intermediate that is stabilized by the adjacent phosphorus group. Subsequent protonation yields the final addition product.

Reactivity of Substituted Thiazoles

The presence of the tert-butyl group at the 4-position of the thiazole ring influences the reactivity of the molecule. The tert-butyl group is an electron-donating alkyl group that can also exert steric effects. This substitution can affect the nucleophilicity of the thiolate anion and the electrophilicity of the thiazole ring.

Substituents at other positions of the thiazole ring can also modulate its reactivity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electron density distribution within the ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack. tandfonline.com The synthesis of various substituted thiazoles often utilizes the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. tandfonline.com The nature of the substituents on both the α-haloketone and the thioamide determines the final substitution pattern of the thiazole ring. tandfonline.com

The reactivity of the thiazole ring itself can be exploited for further functionalization. For instance, direct C-H activation and subsequent arylation or selenylation at specific positions of the thiazole ring have been reported for related thiazole derivatives. rsc.org These reactions demonstrate the potential for modifying the core structure of this compound to access a diverse range of new compounds.

Oxidation Pathways of the Thiol Functional Group

The thiol (-SH) group of this compound is a primary site for oxidative reactions. These reactions can lead to the formation of disulfide bridges or progress to higher oxidation states of the sulfur atom.

Formation of Disulfides

The oxidation of thiol functional groups to form disulfide bonds (-S-S-) is a fundamental and common reaction in sulfur chemistry. libretexts.orgneb.com This process involves the coupling of two thiol molecules, typically in the presence of an oxidizing agent or catalyst, resulting in the formation of a disulfide and the release of two protons and two electrons. neb.comnih.gov The oxidation can occur slowly in the presence of electron acceptors like oxygen or be catalyzed by enzymes. neb.com

For thiols, this conversion to disulfides is a primary oxidative pathway. libretexts.org The thermodynamics of this reaction are favorable, partly because the S-S single bond is significantly stronger than the O-O bond in peroxides, making disulfide formation a more common outcome than the analogous peroxide formation from alcohols. libretexts.org A variety of reagents can facilitate this transformation, including mild oxidants like hydrogen peroxide in the presence of an iodide catalyst, or organocatalysts. organic-chemistry.org This general reactivity suggests that this compound readily undergoes oxidation to form its corresponding symmetrical disulfide, bis(4-tert-butylthiazol-2-yl) disulfide.

Higher Oxidation States of Sulfur

Beyond disulfide formation, the sulfur atoms in this compound can be oxidized to higher oxidation states. libretexts.org The sulfur in the thiol group can be further oxidized to form sulfenic acids (RSOH), which are typically transient intermediates that react rapidly with other thiols to yield disulfides. nih.gov More vigorous oxidation can convert the thiol group into a sulfonic acid (-SO3H). libretexts.org

The sulfur atom within the thiazole ring itself is also susceptible to oxidation. wikipedia.org Oxidation of the ring sulfur can lead to the formation of a non-aromatic thiazole sulfoxide (B87167) or, with stronger oxidation, a thiazole sulfone. wikipedia.org This contrasts with the oxidation of alcohols, where the carbon atom's oxidation state changes, whereas with thiols and sulfides, it is the sulfur atom that is oxidized. libretexts.org

| Reactant Moiety | Oxidation Product | General Oxidation State of Sulfur |

|---|---|---|

| Thiol (-SH) | Disulfide (-S-S-) | -1 |

| Thiol (-SH) | Sulfonic Acid (-SO3H) | +5 |

| Thiazole Ring Sulfur | Sulfoxide (>S=O) | 0 |

| Thiazole Ring Sulfur | Sulfone (>SO2) | +2 |

Ring Cleavage and Degradation Mechanisms of the Thiazole Core

The thiazole ring, while aromatic, is not inert and can undergo cleavage under certain conditions, particularly during metabolic processes.

Investigation of Thiazole Ring Cleavage Reactions

Investigations into the metabolism of thiazole-containing compounds have shown that the thiazole ring can be a site of metabolic attack, leading to its cleavage. nih.gov Studies on the photolysis of related benzimidazole (B57391) compounds have shown that while a 2-phenyl group can stabilize the ring system, a 2-thiazolyl group can itself undergo ring cleavage. researchgate.net

Metabolic studies in mice on compounds structurally related to this compound have identified ring cleavage as a significant degradation pathway. nih.gov The proposed mechanism for this cleavage involves the microsomal epoxidation of the C4=C5 double bond of the thiazole ring. nih.gov This epoxide intermediate is then hydrolyzed, leading to an unstable diol that decomposes, breaking the ring structure. nih.gov

Formation of Thioamides and Alpha-Dicarbonyl Fragments

The degradation of the thiazole core results in the formation of specific, identifiable fragments. nih.gov Following the proposed epoxidation and hydrolysis, the thiazole ring decomposes to yield corresponding thioamides and alpha-dicarbonyl compounds. nih.gov

In a study of 4-tert-butyl-2-methyl-thiazole, a compound structurally similar to the title compound, the metabolic cleavage products were identified as thioacetamide (B46855) and tert-butylglyoxal. nih.gov This provides a strong model for the expected degradation products of this compound. Based on this precedent, cleavage of this compound would be expected to produce a thioamide derived from the C2 position and tert-butylglyoxal from the C4 and C5 positions.

| Parent Thiazole Compound | Thioamide Fragment | Alpha-Dicarbonyl Fragment |

|---|---|---|

| 2-(Thiazol-4-yl)benzimidazole (Thiabendazole) | Thioformamide | Benzimidazol-2-ylglyoxal |

| 4-tert-Butyl-2-methyl-thiazole | Thioacetamide | tert-Butylglyoxal |

| 2-(p-Methoxyphenyl)-4-methylthiazole | p-Methoxy-thiobenzamide | Methylglyoxal |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a fundamental tool for the structural elucidation of 4-tert-butylthiazole-2-thiol, providing detailed information about the proton and carbon environments within the molecule and offering insights into the thiol-thione tautomerism.

¹H NMR Spectroscopy for Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the tert-butyl group, the thiazole (B1198619) ring, and the labile proton of the thiol or thione group.

tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the aliphatic region of the spectrum, usually around δ 1.3-1.4 ppm.

Thiazole Ring Proton (C5-H): A single proton is attached to the C5 carbon of the thiazole ring. This proton is expected to produce a singlet, as it has no adjacent protons to couple with. Its chemical shift would appear in the aromatic or heteroaromatic region, anticipated around δ 6.5-7.0 ppm.

Labile Proton (N-H or S-H): The position and appearance of this proton's signal are highly dependent on the predominant tautomer.

In the thione form , the proton is attached to a nitrogen atom (N-H). This signal is often a broad singlet and appears far downfield, potentially in the δ 12.0-14.0 ppm range, due to deshielding effects from the adjacent C=S group. orientjchem.org

In the thiol form , the proton is attached to the sulfur atom (S-H). Thiol protons typically resonate as a singlet in the δ 3.0-4.0 ppm range. orientjchem.org The presence and position of this signal can confirm the existence of the thiol tautomer.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -C(CH ₃)₃ | ~1.3 - 1.4 | Singlet | 9 equivalent protons. |

| C5-H | ~6.5 - 7.0 | Singlet | Proton on the thiazole ring. |

| N -H (Thione) | ~12.0 - 14.0 | Broad Singlet | Indicative of the thione tautomer. orientjchem.org |

| S -H (Thiol) | ~3.0 - 4.0 | Singlet | Indicative of the thiol tautomer. orientjchem.org |

¹³C NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, the key signal is the C2 carbon, whose chemical shift is a strong indicator of the tautomeric form.

tert-Butyl Carbons: The tert-butyl group will show two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The methyl carbons are expected around δ 30 ppm, and the quaternary carbon around δ 35-40 ppm.

Thiazole Ring Carbons:

C4 and C5: These sp² hybridized carbons of the thiazole ring are expected to resonate in the typical aromatic/olefinic region, likely between δ 110-150 ppm.

C2 (Thiol vs. Thione): The chemical shift of the C2 carbon is highly diagnostic.

In the thiol form , C2 is bonded to sulfur and nitrogen (S-C=N) and would have a chemical shift in the range of δ 150-165 ppm.

In the thione form , C2 exists as a thiocarbonyl group (N-C=S). Thiocarbonyl carbons are significantly deshielded and appear far downfield. Based on analogous structures like 2-thioxothiazolidin-4-one and other thiazole-2-thiones, this signal is anticipated in the δ 180-195 ppm region. researchgate.netbeilstein-journals.org The observation of a signal in this range is strong evidence for the predominance of the thione tautomer.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -C(C H₃)₃ | ~30 | Three equivalent methyl carbons. |

| -C (CH₃)₃ | ~35 - 40 | Quaternary carbon. |

| C 5 | ~110 - 130 | Ring carbon adjacent to C4. |

| C 4 | ~140 - 150 | Ring carbon bearing the tert-butyl group. |

| C 2 (Thiol form) | ~150 - 165 | Less common tautomer. |

| C 2 (Thione form) | ~180 - 195 | Diagnostic for the predominant thione tautomer. researchgate.netbeilstein-journals.org |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display different key bands depending on the tautomeric form present.

Analysis of Functional Group Vibrations

N-H and S-H Stretching: The high-frequency region of the spectrum is particularly informative.

The thione tautomer will exhibit a broad N-H stretching vibration, typically found in the 3100-3250 cm⁻¹ range. orientjchem.org

The thiol tautomer is characterized by a weak S-H stretching band, which appears in the 2500-2600 cm⁻¹ region. orientjchem.org The presence or absence of this band is a key diagnostic feature.

C=S Stretching (Thione): The thiocarbonyl group of the thione form gives rise to a characteristic absorption band. This C=S stretching vibration is typically observed in the range of 1280-1340 cm⁻¹. orientjchem.org

C=N Stretching: The endocyclic C=N bond of the thiazole ring is expected to show a stretching absorption around 1600-1675 cm⁻¹. orientjchem.org

C-H Stretching: Aliphatic C-H stretching vibrations from the tert-butyl group will appear just below 3000 cm⁻¹, while the aromatic C-H stretch from the C5-H bond will appear just above 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound Tautomers

| Vibrational Mode | Tautomer | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch | Thione | 3100 - 3250 | Medium, Broad |

| S-H stretch | Thiol | 2500 - 2600 | Weak |

| C-H stretch (sp³) | Both | 2850 - 2970 | Strong |

| C=N stretch | Both | 1600 - 1675 | Medium |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, which are influenced by the conjugated π-system.

Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is dominated by electronic transitions within the thiazole ring. The parent thiazole molecule exhibits a primary absorption band around 230-235 nm. nist.gov The substitution with the tert-butyl and thiol/thione groups significantly modifies this profile.

π → π* Transitions: These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system of the thiazole ring. These are typically high-energy transitions, resulting in strong absorption bands in the UV region.

n → π* Transitions: These lower-energy transitions involve the excitation of non-bonding electrons (from sulfur and nitrogen atoms) to π* antibonding orbitals. The thiocarbonyl group (C=S) in the thione tautomer is a key chromophore. The n → π* transition of the C=S group is expected to result in an absorption band at a longer wavelength, potentially extending into the 300-350 nm range. Related heterocyclic thiones show absorption maxima in this region. researchgate.net

The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity, which can stabilize one tautomer over the other and affect the energy levels of the molecular orbitals.

Table 4: Expected UV-Vis Absorption for this compound

| Transition Type | Chromophore | Expected λ_max (nm) |

|---|---|---|

| π → π* | Thiazole ring | ~230 - 280 |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₇H₁₁NS₂ and a molecular weight of approximately 173.3 g/mol . chemicalbook.comchemicalbook.com

Under electron ionization (EI), the mass spectrum of this compound would be expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is heavily influenced by the presence of the tert-butyl group and the thiazole ring structure.

A primary and highly characteristic fragmentation pathway involves the loss of a methyl group (CH₃•, 15 Da) from the tert-butyl substituent to form a stable tertiary carbocation. This results in a prominent peak at a mass-to-charge ratio (m/z) of [M-15]⁺. Subsequent fragmentation often involves the loss of the entire tert-butyl group (C₄H₉•, 57 Da), leading to a significant peak at m/z [M-57]⁺. The stability of the tert-butyl cation itself may also result in a peak at m/z 57.

The fragmentation of the thiazole ring itself contributes to the complexity of the spectrum. Cleavage of the ring can lead to various smaller fragments, providing further structural confirmation. The analysis of these fragmentation patterns is a key step in confirming the identity of the molecule. libretexts.orgwhitman.edu

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Formula of Loss |

| 173 | Molecular Ion [M]⁺ | - |

| 158 | [M - CH₃]⁺ | CH₃ |

| 116 | [M - C₄H₉]⁺ | C₄H₉ |

| 57 | [C₄H₉]⁺ | C₃H₂NS₂ |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, which exists as a solid at room temperature, single-crystal X-ray diffraction analysis would reveal its crystal system, space group, and unit cell dimensions. While specific crystallographic data for this compound is not widely published, studies on similar thiazole and thiol-containing heterocyclic compounds provide insight into the expected structural features. beilstein-journals.orgacs.org

Table 2: Representative Crystallographic Data Parameters from X-ray Diffraction

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules per unit cell. |

| Bond Lengths/Angles | Precise measurements of distances between atoms and angles between bonds. |

| Hydrogen Bonding | Identification of intermolecular N-H···S or other hydrogen bond interactions. |

The collection of such data is fundamental to understanding the material's properties and its interactions in a solid-state environment. nih.gov

Computational Chemistry and Theoretical Frameworks

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental to understanding the electronic structure of a molecule. mdpi.com These calculations determine the distribution of electrons within the molecule, which in turn governs its stability, geometry, and reactivity. For a molecule like 4-tert-butylthiazole-2-thiol, which can exist in tautomeric forms (the thiol and thione forms), quantum chemical methods are invaluable for determining the relative stability of these isomers. thieme-connect.deresearchgate.net

Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods provide a foundational wave-function-based approach, though Density Functional Theory (DFT) has become a more common and efficient tool for systems of this size. mdpi.complos.org By calculating the energy of the molecule, its orbitals, and the effects of substituents like the tert-butyl group, researchers can predict the most likely sites for electrophilic or nucleophilic attack. This provides a theoretical basis for the molecule's reactivity in various chemical environments. researchgate.net The thiazole (B1198619) ring, containing both an electron-donating sulfur atom and an electron-accepting imine group, possesses a complex electronic nature that quantum chemical calculations can effectively probe. researchgate.net

Density Functional Theory (DFT) in Predicting Molecular Properties

Density Functional Theory (DFT) is a class of quantum chemical methods that has become a mainstay in computational chemistry for its balance of accuracy and computational cost. researchgate.netplos.org Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, a simpler quantity from which molecular properties can be derived. mdpi.com Functionals, such as the widely used B3LYP, are employed in combination with basis sets (e.g., 6-31G* or 6-311++G(d,p)) to approximate the exchange-correlation energy, which is the most challenging component of the calculation. researchgate.netresearchgate.net

A crucial first step in any computational study is to determine the molecule's most stable three-dimensional structure, known as the equilibrium geometry. mdpi.com Geometry optimization is an iterative process where the positions of the atoms are adjusted until a configuration with the minimum possible energy is found. wiley.com For this compound, this would involve calculating the forces on each atom and moving them along the potential energy surface until those forces become negligible. wiley.com This process, often performed with software like Gaussian, provides key structural parameters such as bond lengths and angles. researchgate.netsorbonne-universite.fr The accuracy of subsequent property calculations depends heavily on starting from a correctly optimized geometry. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. figshare.com

The energy of the HOMO is related to the molecule's ionization potential, indicating its tendency to be oxidized. A higher HOMO energy suggests a greater ability to donate electrons. researchgate.net The energy of the LUMO is related to the electron affinity, indicating its tendency to be reduced. A lower LUMO energy suggests a greater ability to accept electrons. researchgate.net

The difference between these two energies is the HOMO-LUMO gap (ΔE), a critical indicator of molecular stability and reactivity. figshare.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. figshare.com DFT calculations are a standard method for computing these orbital energies. mdpi.com

While specific computational data for this compound is not available in the searched literature, the following table presents example HOMO-LUMO data for related thiazole derivatives calculated using DFT (B3LYP/6-311G(d,p)), which illustrates the typical output of such an analysis. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-Amino-4-(p-tolyl)thiazole (APT) | -5.54 | -0.54 | 5.00 |

| 2-Methoxy-1,3-thiazole (MTT) | -6.27 | 0.14 | 6.41 |

| Thiazole-4-carboxaldehyde (TCA) | -7.44 | -1.87 | 5.57 |

This table presents data for illustrative purposes from a study on related thiazole derivatives and does not represent calculated values for this compound. researchgate.net

From the fundamental energies calculated by DFT, several global reactivity descriptors can be derived to quantify a molecule's chemical behavior. scispace.com These descriptors provide a numerical basis for understanding properties like reactivity and stability. researchgate.net

Chemical Hardness (η): Hardness is a measure of a molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. researchgate.net

Chemical Softness (S): The reciprocal of hardness, softness indicates a molecule's polarizability and reactivity.

Electronegativity (χ): This is the power of an atom or molecule to attract electrons to itself.

Chemical Potential (μ): Related to electronegativity, this descriptor indicates the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, acting as an electrophile. researchgate.net

The following table outlines the definitions and formulas for these key molecular descriptors, which can be calculated for this compound using the results of DFT computations.

| Molecular Descriptor | Symbol | Formula |

|---|---|---|

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 |

| Chemical Softness | S | 1 / η |

| Electronegativity | χ | - (EHOMO + ELUMO) / 2 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 |

| Electrophilicity Index | ω | μ2 / (2η) |

Formulas are based on Koopmans' theorem approximations where Ionization Potential (I) ≈ -EHOMO and Electron Affinity (A) ≈ -ELUMO. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Levels)

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for elucidating the step-by-step pathway of a chemical reaction. a2bchem.com By mapping the potential energy surface (PES) that connects reactants to products, chemists can identify intermediates, transition states, and the energetics of the entire process. sorbonne-universite.fr This is particularly useful for studying reactions that involve short-lived or difficult-to-isolate species. a2bchem.com For this compound, this could involve modeling its synthesis, its participation in thiol-disulfide exchange, or its reactions as a nucleophile. researchgate.netunl.educhemicalbook.com

A transition state (TS) is a specific, high-energy configuration of atoms that exists for an extremely short time along the reaction coordinate between reactants and products. chemicalbook.com It represents the point of maximum energy that must be overcome for the reaction to proceed. chemicalbook.com Computational methods can locate the geometry of this transient species. mdpi.com

Once the structures of the reactants and the transition state have been optimized, their energies can be calculated. The difference in energy between the transition state and the reactants is the activation energy or energy barrier (Ea). scbt.com This barrier is a critical factor in determining the rate of a reaction; a higher energy barrier corresponds to a slower reaction. Computational modeling allows for the direct calculation of these barriers, providing quantitative insights into reaction kinetics and helping to determine the most favorable reaction pathway among several possibilities. scbt.com

Role of Hyperconjugation in Intermediate Stabilization and Selectivity

Hyperconjugation is a crucial stabilizing interaction that involves the delocalization of electrons from a sigma (σ) bond, typically a C-H or C-C bond, into an adjacent, empty or partially filled p-orbital or a π-orbital. This interaction is often described as "no-bond resonance" and plays a significant role in determining the stability of reactive intermediates, such as carbocations, and influencing the selectivity of chemical reactions. In the context of this compound, the tert-butyl group at the C4 position is a key structural feature whose electronic effects are significantly modulated by hyperconjugation.

The tert-butyl group possesses nine C-H σ-bonds arranged in a tetrahedral geometry around the quaternary carbon. During chemical reactions, intermediates may be formed where an electron-deficient center, such as a carbocation, is generated at a position adjacent to or in conjugation with the C4 position of the thiazole ring. In such cases, the σ-electrons from the C-H or C-C bonds of the tert-butyl group can overlap with the empty p-orbital of the carbocation. This delocalization of electron density from the tert-butyl group to the electron-deficient center helps to disperse the positive charge, thereby stabilizing the intermediate. This stabilizing effect is one of the primary reasons that more substituted carbocations are more stable.

Computational modeling and theoretical studies on related substituted heterocyclic systems have confirmed that tert-butyl groups can effectively stabilize transition states and intermediates through this hyperconjugative effect. smolecule.comvulcanchem.com This stabilization is not merely an inductive effect (electron donation through the sigma bond framework) but a more significant resonance-like delocalization. The greater the number of contributing σ-bonds, the more effective the hyperconjugation, which explains the pronounced stabilizing influence of the tert-butyl group.

This stabilization of intermediates has direct consequences for reaction selectivity. By lowering the activation energy for the pathway that proceeds through the most stable intermediate, hyperconjugation can dictate the regioselectivity or stereoselectivity of a reaction. For instance, in an electrophilic addition to the thiazole ring, the formation of a cationic intermediate that is best stabilized by the hyperconjugative effects of the tert-butyl group will be favored, directing the outcome of the reaction.

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to quantify these interactions. taylorandfrancis.com It analyzes the delocalization of electron density between filled (donor) Lewis-type NBOs (e.g., C-H or C-C bonds) and empty (acceptor) non-Lewis-type NBOs (e.g., an empty p-orbital on a carbocation). The strength of these interactions is evaluated using second-order perturbation theory, providing a quantitative measure of the hyperconjugative stabilization energy. Studies on molecules containing tert-butyl groups have demonstrated significant stabilization energies arising from these σ → p* or σ → π* delocalizations. researchgate.net

Table 1: Hyperconjugative Interactions of a tert-Butyl Group This is a representative table illustrating the concept of hyperconjugation stabilization by a tert-butyl group on an adjacent electron-deficient center (X⁺).

| Donor Orbital (From t-Bu) | Acceptor Orbital (On X⁺) | Interaction Type | Resulting Effect |

|---|---|---|---|

| σ (C-C) | p (empty) | Hyperconjugation | Stabilization of cation |

| σ (C-H) | p (empty) | Hyperconjugation | Stabilization of cation |

| σ (C-C) | π* (antibonding) | Hyperconjugation | Stabilization of π-system |

Molecular Orbital Theory and its Applications

Molecular Orbital (MO) theory is a fundamental framework in computational chemistry that describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. researchgate.net Unlike localized bonding theories, MO theory explains the delocalized nature of electrons and is exceptionally effective at predicting molecular properties such as electronic spectra, magnetic behavior, and chemical reactivity. fabad.org.tr The primary tools of applied MO theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs).

The energy and spatial distribution of the FMOs are paramount in determining a molecule's reactivity.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. A higher HOMO energy level indicates a greater propensity to act as a nucleophile or to be oxidized.

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons. A lower LUMO energy level suggests a greater propensity to act as an electrophile or to be reduced.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests higher reactivity.

For this compound, the electronic properties are influenced by the thiazole ring itself and its substituents. The thiazole ring is an aromatic heterocycle with delocalized π-electrons. fabad.org.tr Computational studies on thiazole derivatives have shown that the distribution of electron density, as calculated by MO methods, can predict the sites of electrophilic and nucleophilic attack. Typically for thiazoles, the C5 position is favored for electrophilic substitution, while the C2 position is susceptible to nucleophilic substitution. fabad.org.tr

The substituents on the this compound ring modify its electronic structure:

tert-Butyl Group (at C4): As an alkyl group, it acts as an electron-donating group through both inductive effects and hyperconjugation. This electron donation raises the energy of the HOMO, making the molecule a better electron donor (more nucleophilic) compared to an unsubstituted thiazole.

Thiol/Thiolate Group (at C2): The thiol (-SH) or its conjugate base, the thiolate (-S⁻), is a strong electron-donating group. The presence of sulfur's lone pairs significantly influences the FMOs. In the thiolate form, the negative charge dramatically raises the HOMO energy, making the molecule highly nucleophilic, particularly at the sulfur atom.

Density Functional Theory (DFT) is a modern computational method widely used to calculate the electronic structure and FMOs of molecules, including various thiazole derivatives. nih.govjournaleras.comajchem-a.com A DFT analysis of this compound would provide precise values for the HOMO and LUMO energies and visualize their spatial distributions. Such an analysis would likely confirm that the HOMO is largely localized on the thiazole ring and the exocyclic sulfur atom, indicating that these are the primary sites for electrophilic attack. The LUMO would be distributed over the π-system of the ring.

The application of MO theory thus allows for a rational prediction of the chemical behavior of this compound, guiding its use in synthesis and its potential interactions in biological systems.

Table 2: Predicted Effects of Substituents on Frontier Molecular Orbitals of the Thiazole Ring

| Substituent | Position | Electronic Effect | Impact on HOMO Energy | Impact on LUMO Energy | Impact on HOMO-LUMO Gap | Predicted Reactivity |

|---|---|---|---|---|---|---|

| tert-Butyl | C4 | Electron-donating (Inductive, Hyperconjugation) | Increase | Minor Change | Decrease | Increased Nucleophilicity |

| Thiol (-SH) | C2 | Electron-donating (Resonance) | Increase | Minor Change | Decrease | Increased Nucleophilicity |

Research Applications of 4 Tert Butylthiazole 2 Thiol and Its Analogs

Applications in Synthetic Organic Chemistry

The structural framework of 4-tert-butylthiazole-2-thiol makes it a valuable precursor in organic synthesis. Organic building blocks are essential functionalized molecules that serve as the foundational components for assembling more complex molecular structures. sigmaaldrich.com Thiols, in particular, are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of organic molecules.

Heterocyclic thiols, including thiazole (B1198619) derivatives, are fundamental components in the synthesis of various organic compounds. They act as starting points for constructing larger, more intricate molecules. The reactivity of the thiol (-SH) group allows for a variety of chemical transformations, enabling its incorporation into larger molecular scaffolds. For instance, thiols can be used to create thioethers or be involved in coupling reactions, which are common strategies in the assembly of complex target molecules. The tert-butyl group on the thiazole ring provides steric bulk, which can influence the regioselectivity and stereoselectivity of reactions, a critical aspect in complex synthesis. While direct examples for this compound are specific, the principles of using heterocyclic thiols as building blocks are well-established in synthetic chemistry for creating pharmaceuticals and other functional organic materials. sigmaaldrich.com

The this compound scaffold is an excellent starting point for the synthesis of new heterocyclic systems. The inherent reactivity of the thiol group and the thiazole ring can be harnessed to construct different types of rings. For example, thiosemicarbazide (B42300) derivatives can be used to synthesize a variety of heterocyclic compounds, such as 1,3,4-thiadiazoles. chemmethod.com Similarly, thiophenol, another thiol-containing compound, is used as a raw material to prepare heterocyclic compounds like thiazolidin-4-one and 1,2,4-triazole (B32235) through multi-step reactions involving intermediates. ekb.eg

A common synthetic strategy involves the reaction of the thiol group with electrophiles. For instance, reacting a thiol with chloroacetyl chloride can produce an intermediate that, upon further reaction with hydrazine (B178648) hydrate, can lead to new heterocyclic structures. ekb.eg These reactions demonstrate how a simple thiol-containing heterocycle can be elaborated into more complex, fused, or substituted heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. nih.gov

The following table outlines representative transformations starting from thiol-containing compounds to generate new heterocyclic systems, illustrating the potential pathways for this compound.

| Starting Material Class | Reagents | Resulting Heterocycle |

| Thiosemicarbazide | Aromatic Aldehydes, 2-Chloroethanoic Acid | Thiazolidin-4-one derivatives chemmethod.com |

| Thiosemicarbazide | Carbon Disulfide, Sodium Carbonate | 5-amino-1,3,4-thiadiazole-2-thiol chemmethod.com |

| Thiophenol | Chloroacetyl Chloride, Hydrazine Hydrate | Acetohydrazide derivatives ekb.eg |

| Schiff Bases (from thiols) | Mercaptoacetic Acid | Thiazolidin-4-one derivatives ekb.eg |

Versatile Building Blocks for Complex Organic Synthesis

Catalytic Applications in Chemical Transformations

The ability of this compound and its analogs to coordinate with metal ions and to serve as precursors for N-heterocyclic carbenes (NHCs) underpins their application in catalysis.

The nitrogen and sulfur atoms within the this compound structure are excellent donor atoms for coordinating with transition metals. Ligands containing thiazole or similar heterocyclic thiol motifs can form stable complexes with a variety of metal ions, including palladium(II), copper(II), nickel(II), and cobalt(II). nih.govjmchemsci.com For example, a benzothiazole-based ligand was shown to act as a bidentate ligand, coordinating with metal ions to form octahedral or tetragonal geometries. nih.gov

In these complexes, the ligand typically coordinates to the metal center through the ring nitrogen and the exocyclic sulfur atom after deprotonation of the thiol group. researchgate.net The resulting metal complexes have potential applications in various catalytic processes. The formation of binuclear palladium(II) complexes with tetrazole-thiol ligands, where the ligands bridge two metal centers, further highlights the diverse coordination possibilities. researchgate.net The specific geometry and electronic properties of these complexes, influenced by the tert-butyl group, can be fine-tuned for specific catalytic applications. nih.gov

| Metal Ion | Ligand Type | Resulting Geometry |

| Ni(II), Co(II) | Benzothiazole-based | Octahedral nih.gov |

| Cu(II) | Benzothiazole-based | Tetragonal nih.gov |

| Cr(III) | Thiadiazole-thiol derivative | Octahedral jmchemsci.com |

| Ni(II) | Thiadiazole-thiol derivative | Square Planar jmchemsci.com |

| Pd(II) | Tetrazole-thiol | Paddle wheel-like binuclear researchgate.net |

N-Heterocyclic Carbenes (NHCs) have become a dominant class of ligands in transition metal catalysis due to their strong σ-donating properties and tunable steric environment. nih.gov Thiazol-2-ylidenes, which are NHCs derived from a thiazole core, are structural analogs of the widely used imidazolylidenes. nih.govresearchgate.net These carbenes are typically generated from thiazolium salt precursors, which can be synthesized from 2-aminothiazoles or thiazole-2-thiols.

Thiazol-2-ylidenes are of particular interest because the replacement of a nitrogen atom in the imidazole (B134444) ring with a sulfur atom in the thiazole ring alters the electronic properties of the resulting carbene. researchgate.net This modification enhances the π-electrophilicity of the carbene, leading to a class of highly active ligands for certain catalytic reactions. nih.gov The bulky tert-butyl group at the 4-position of the thiazole ring would provide significant steric bulk, a key feature for stabilizing the carbene and influencing the selectivity of catalytic transformations. tcichemicals.com The development of NHCs from thiazole precursors represents an important strategy for creating novel catalysts. nih.govsioc-journal.cn

The metal complexes and NHC ligands derived from this compound and its analogs are instrumental in the development of new catalytic systems. Metal-NHC complexes are known to be stable and highly active for a variety of chemical transformations, including cross-coupling reactions and C-H bond activation. tcichemicals.com

For example, new thiazole-derived complexes of palladium(II) have been shown to be powerful catalysts for the synthesis of pyrazole-4-carbonitrile derivatives, with improved yields and shorter reaction times, especially under ultrasonic irradiation. nih.gov Furthermore, NHC-copper(I) complexes are versatile catalysts used in reactions such as hydrosilylation, conjugate addition, and cycloadditions. beilstein-journals.org The unique electronic and steric properties imparted by the thiazole ring and its substituents, such as the tert-butyl group, can lead to the development of highly efficient and selective catalysts for challenging organic transformations. nih.govfrontiersin.org The synthesis of 1,2,3-triazoles, an important class of heterocycles, can be catalyzed by various metal complexes, showcasing the broad utility of developing new catalytic systems. mdpi.com

Role in N-Heterocyclic Carbene (NHC) Catalysis

Materials Science and Engineering Applications

The unique structural characteristics of the thiazole ring, often enhanced by substituents like the tert-butyl group, make these compounds valuable building blocks in materials science.

Functional Materials Development

Thiazole-containing compounds are integral to the development of advanced functional materials, particularly in the realm of organic electronics. The thiazole moiety, being electron-deficient, is frequently incorporated as a π-bridge in the backbone of quinoid polymers. rsc.org This strategic inclusion helps in tuning the electronic properties of the polymers, such as lowering the Highest Occupied Molecular Orbital (HOMO) energy level, which is crucial for applications in organic solar cells. rsc.orgnih.gov The rigidity and high planarity conferred by thiazole and its fused derivatives, like thiazolo[5,4-d]thiazole, contribute to desirable molecular aggregation and morphology in the active layers of photovoltaic devices. nih.gov

Research in Liquid Crystals for Ferroelectric Displays

Thiazole and its bioisostere, thiadiazole, have been incorporated into molecular structures to create compounds with liquid crystalline properties. arid.myresearchgate.net Research has shown that the presence of a thiazole ring in the central core of a molecule tends to favor the formation of a nematic phase. arid.my This is attributed to the flexibility the thiazole ring introduces into the molecular structure. arid.my

In the quest for new ferroelectric materials, which are key for fast-switching displays, optically active thiadiazole Schiff's bases have been synthesized. researchgate.net By introducing a chiral center, such as an asymmetric carbon in an alkoxy side chain, these compounds have been shown to exhibit polymorphism, displaying both chiral smectic C* (SmC) and cholesteric mesophases. researchgate.net The SmC phase is a tilted smectic phase that possesses spontaneous polarization, a hallmark of ferroelectricity. The synthesis of such compounds demonstrates the utility of the thiazole/thiadiazole scaffold in designing new materials for potential use in advanced liquid crystal displays (LCDs). researchgate.netdntb.gov.ua

| Compound Class | Observed Liquid Crystal Phase | Significance |

|---|---|---|

| Amino Thiazole Derivatives | Nematic | The thiazole ring induces flexibility, favoring the nematic phase. arid.my |

| Imino Thiazole Derivatives | Nematic | The imino linkage leads to decreased lateral attraction, resulting in a nematic phase only. arid.my |

| Optically Active Thiadiazole Schiff's Bases | Chiral Smectic C* (SmC*), Cholesteric | Exhibits ferroelectric properties suitable for advanced display applications. researchgate.net |

Components in Organic Field-Effect Transistors and Semiconductors

The development of high-performance organic semiconductors is crucial for the advancement of organic field-effect transistors (OFETs). Thiazole-based heterocycles are widely utilized in constructing photovoltaic materials, which function as organic semiconductors. nih.gov The inherent electron deficiency, rigidity, and planarity of thiazole-containing structures are beneficial for creating materials with optimized molecular aggregation and favorable active layer morphology, leading to excellent photovoltaic performance. nih.gov

For instance, copolymers incorporating a thiazole moiety as a π-bridge have been developed for high-performance solar cells. rsc.org The orientation of the asymmetric thiazole unit along the polymer backbone has been shown to be a critical factor that influences the material's properties and device performance. rsc.org In one study, orientational isomers of a thienothiophene-thiazole copolymer were synthesized, with one isomer (PTBTz-2) exhibiting a lower HOMO energy level, higher dipole moment, and a more planar molecular configuration compared to its counterpart. This resulted in a power conversion efficiency of 9.72%, a significant improvement demonstrating the importance of precise structural control in designing semiconductor materials. rsc.org

| Thiazole-Based Copolymer | Power Conversion Efficiency (PCE) | Key Finding |

|---|---|---|

| PTBTz-2 | 9.72% | Superior performance attributed to lower HOMO, higher dipole moment, and planar configuration. rsc.org |

| PTBTz-5 | 6.91% | Different orientation of the thiazole unit leads to lower efficiency. rsc.org |

| PBT-0F (Thiophene bridge) | 4.5% | Demonstrates the advantage of using a thiazole bridge over a thiophene (B33073) bridge in this system. rsc.org |

Precursors for High-Energy Materials

The search for new energetic materials with a balance of high performance and low sensitivity is a continuous effort in materials science. Heterocyclic compounds are a major focus in this field. acs.orgresearchgate.net Recent research has demonstrated the use of a thiazole derivative as a precursor for a new laser-sensitive primary explosive. acs.org Specifically, a compound based on thiazole-4-carbohydrazide (B19371) was synthesized, highlighting the successful incorporation of the thiazole scaffold into an energetic material. acs.org This development is part of a broader strategy to create novel high-energy materials by combining different heterocyclic rings, such as 1,3,4-thiadiazole (B1197879) and furazan, to achieve superior detonation performance and thermal stability. acs.org The synthesis of sulfur-containing energetic materials is considered an evolutionary step, and the use of thiazole derivatives as precursors contributes to this advancing field. acs.org

Bio-relevant Chemical Applications (Excluding Clinical Studies)

Beyond materials science, thiazole derivatives are investigated for their potent biological activities, with significant research focused on understanding their mechanisms of action against microbial and fungal pathogens.

Mechanisms of Antimicrobial and Antifungal Activity

Thiazole derivatives have demonstrated notable antimicrobial and antifungal properties, and research has begun to elucidate the mechanisms behind this activity. jchemrev.commdpi.comanalis.com.my

The antimicrobial action of some thiazole derivatives is attributed to their amphiphilic character, meaning they possess both hydrophobic and hydrophilic properties. mdpi.comanalis.com.my This dual nature is thought to facilitate their diffusion into and penetration of bacterial cell membranes. mdpi.comanalis.com.my This disruption of the cell membrane, a critical structure for cellular integrity, can lead to the leakage of cytoplasmic contents, disturbance of cell physiology, and ultimately, programmed cell death (apoptosis). mdpi.comanalis.com.my This mechanism makes them potentially effective against both Gram-positive and Gram-negative bacteria. mdpi.com